molecular formula C23H27N3O5 B2557918 N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide CAS No. 1795472-30-8

N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide

Cat. No.: B2557918
CAS No.: 1795472-30-8
M. Wt: 425.485
InChI Key: VAGMXVZWSGQYGD-UHFFFAOYSA-N
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Description

N'-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a synthetic ethanediamide derivative characterized by two distinct substituents:

  • N-[3-(2-Oxopiperidin-1-yl)phenyl]: A phenyl group substituted with a 2-oxopiperidinyl moiety, contributing to hydrogen-bonding capacity and conformational flexibility.

Its design aligns with trends in optimizing pharmacokinetic properties through balanced hydrophobicity and hydrogen-bonding motifs .

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-30-19-11-4-3-10-18(19)20(31-2)15-24-22(28)23(29)25-16-8-7-9-17(14-16)26-13-6-5-12-21(26)27/h3-4,7-11,14,20H,5-6,12-13,15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGMXVZWSGQYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the methoxyphenyl and oxopiperidinyl intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N’-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols .

Scientific Research Applications

N’-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of N’-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Ethanedia­mide Derivatives

Ethanediamide derivatives often exhibit tailored bioactivity through variations in substituent groups. Below is a comparative analysis of key analogues:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C24H29N3O5* ~451.5 g/mol* 2-Methoxy-2-(2-methoxyphenyl)ethyl; 3-(2-oxopiperidin-1-yl)phenyl Dual methoxy groups enhance solubility; oxopiperidinyl enables H-bonding
N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide () C22H26FN3O6S 479.52 g/mol Sulfonyl-oxazinan; 2-(2-methoxyphenyl)ethyl Sulfonyl group increases polarity; fluorophenyl enhances metabolic stability
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N′-[3-(trifluoromethyl)phenyl]ethanediamide () C25H28F3N5O2 511.52 g/mol Trifluoromethylphenyl; piperidinyl-indolyl CF3 group improves bioavailability; indole moiety may modulate CNS penetration
N'-(2-Ethoxyphenyl)-N-(2-ethylphenyl)ethanediamide (Tinuvin 312, ) C18H20N2O3 312.36 g/mol 2-Ethoxyphenyl; 2-ethylphenyl UV-stabilizing agent; ethoxy/ethyl groups reduce crystallinity

Note: Molecular formula and weight for the target compound are inferred based on structural analysis due to absence of direct data.

Physicochemical Properties

  • Hydrogen-Bonding Capacity: The oxopiperidinyl group in the target compound provides H-bond acceptors (C=O, N-H), comparable to sulfonyl-oxazinan derivatives () but with fewer H-bond donors than thiourea analogues () .
  • Lipophilicity: The methoxy-phenethyl group increases logP relative to Tinuvin 312 (logP ~3.5 vs.

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